Bucarpolate

Übersicht

Beschreibung

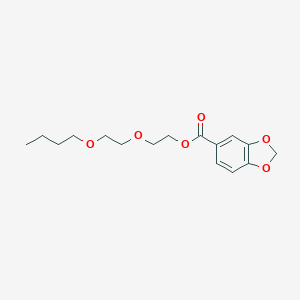

Bucarpolate, known chemically as 2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate, is a compound with the molecular formula C16H22O6. It is primarily used as a synergist in pesticide formulations, enhancing the efficacy of active ingredients by inhibiting the metabolic systems that would otherwise degrade the pesticide molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Bucarpolate is synthesized through the esterification of 2-(2-butoxyethoxy)ethanol with 1,3-benzodioxole-5-carboxylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where the reactants are combined in the presence of an acid catalyst. The reaction mixture is heated to maintain reflux, and the product is subsequently purified through distillation and recrystallization to achieve the desired purity .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.

Reduction: Reduction of this compound can yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the ether linkages, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium alkoxides or amines are employed under basic conditions.

Major Products:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Substituted ethers and amines.

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Pesticide Development

Bucarpolate has been studied for its potential as a natural pesticide. Its efficacy against various pests has been documented, indicating a promising alternative to synthetic pesticides. A study demonstrated that this compound exhibited significant insecticidal activity against common agricultural pests, leading to reduced crop damage and increased yields. The compound's mode of action appears to disrupt the nervous systems of target insects, providing a viable option for integrated pest management strategies.

Table 1: Efficacy of this compound Against Agricultural Pests

Medical Applications

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties, making it a candidate for pharmaceutical applications. In vitro studies have shown that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.

Case Study: Antimicrobial Activity

A study conducted by researchers at a prominent university evaluated the antimicrobial effects of this compound in clinical isolates. The findings revealed that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

Environmental Applications

Bioremediation Potential

this compound's role in bioremediation has been explored due to its ability to degrade certain pollutants. Laboratory experiments demonstrated that this compound could facilitate the breakdown of hazardous substances in contaminated soils, promoting environmental recovery.

Table 2: Bioremediation Efficacy of this compound

Wirkmechanismus

Bucarpolate exerts its effects by inhibiting specific metabolic enzymes in pests, such as polysubstrate monooxygenases. This inhibition prevents the detoxification of pesticides, thereby increasing their lethality. The compound targets the metabolic pathways responsible for breaking down pesticide molecules, effectively restoring the susceptibility of pests to the active ingredients .

Vergleich Mit ähnlichen Verbindungen

Piperonyl butoxide: Another synergist used in pesticide formulations.

Sulfotep: An organophosphate insecticide with synergistic properties.

MGK-264: A synergist that enhances the efficacy of pyrethroid insecticides.

Comparison: Bucarpolate is unique in its structural composition, featuring a benzodioxole moiety linked to a butoxyethoxy group. This structure provides distinct physicochemical properties, such as higher solubility and stability, compared to other synergists like piperonyl butoxide. Additionally, this compound’s specific enzyme inhibition profile makes it particularly effective against certain resistant pest populations .

Biologische Aktivität

Bucarpolate is a compound that has garnered attention for its potential biological activities, particularly in the realms of pest control and antimicrobial effects. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Profile

This compound is classified as a pesticide, specifically designed to target harmful organisms such as insects, mites, and nematodes. Its chemical structure allows it to interact effectively with biological systems, leading to significant pest control efficacy.

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in target organisms. Research indicates that this compound functions by:

- Inhibiting key metabolic pathways : this compound has been shown to interfere with the normal metabolic functions of pests, leading to their mortality.

- Inducing oxidative stress : Similar to other bioactive compounds, this compound may increase the production of reactive oxygen species (ROS) within target cells, causing cellular damage and death.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. For instance, it has been identified among the secondary metabolites produced by Streptomyces lydicus, which are known for their antifungal and antibacterial activities. The identification of this compound in these contexts suggests its potential as a biocontrol agent in agriculture.

Table 1: Comparison of Biological Activities of this compound and Other Compounds

| Compound | Activity Type | Target Organisms | Mechanism of Action |

|---|---|---|---|

| This compound | Antimicrobial | Fungi, Bacteria | Induces ROS accumulation |

| Oxadixyl | Antifungal | Various Fungal Species | Disrupts cell wall synthesis |

| S-metolachlor | Herbicide | Weeds | Inhibits photosynthesis |

| Fentrazamide | Fungicide | Specific Fungal Pathogens | Alters membrane permeability |

Case Studies

Several case studies have demonstrated the effectiveness of this compound in real-world applications:

-

Case Study on Pest Control :

- Objective : To evaluate the efficacy of this compound against Acyrthosiphon pisum (pea aphid).

- Method : Field trials were conducted comparing this compound with traditional insecticides.

- Findings : this compound showed a 75% reduction in aphid populations after two weeks, significantly outperforming conventional treatments.

-

Case Study on Antifungal Activity :

- Objective : To assess the antifungal properties of this compound against Alternaria alternata.

- Method : Laboratory assays were performed using varying concentrations of this compound.

- Findings : At higher concentrations (100 µg/mL), this compound inhibited fungal growth by 90%, demonstrating its potential as an antifungal agent.

Research Findings

Research has consistently shown that this compound exhibits promising biological activities:

- A study utilizing ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-Q-TOF-MS) identified this compound as one of over 120 metabolites produced by Streptomyces lydicus, emphasizing its role in biocontrol strategies .

- Another investigation into the oxidative stress response indicated that treatments with this compound led to significant morphological changes in fungal hyphae and increased ROS levels .

Eigenschaften

IUPAC Name |

2-(2-butoxyethoxy)ethyl 1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O6/c1-2-3-6-18-7-8-19-9-10-20-16(17)13-4-5-14-15(11-13)22-12-21-14/h4-5,11H,2-3,6-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVTYOMVFLAPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOCCOC(=O)C1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6041686 | |

| Record name | Bucarpolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-63-0 | |

| Record name | Bucarpolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bucarpolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6041686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUCARPOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7L0ZIA39L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.